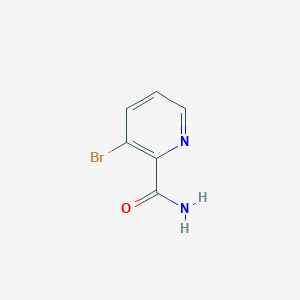

3-Bromopicolinamide

CAS No.: 36057-54-2

Cat. No.: VC6306741

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.023

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36057-54-2 |

|---|---|

| Molecular Formula | C6H5BrN2O |

| Molecular Weight | 201.023 |

| IUPAC Name | 3-bromopyridine-2-carboxamide |

| Standard InChI | InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |

| Standard InChI Key | ZIWGQZWSTOEFEP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C(=O)N)Br |

Introduction

Chemical and Physical Properties

3-Bromopicolinamide belongs to the class of halogenated heterocyclic compounds, with distinct electronic and steric properties due to its substituents. The bromine atom enhances electrophilic reactivity, while the carboxamide group contributes to hydrogen-bonding interactions.

Structural and Spectroscopic Data

The compound’s IUPAC name is 3-bromopyridine-2-carboxamide, and its SMILES notation is C1=CC(=C(N=C1)C(=O)N)Br. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 8.66 (dd, J=4.8 Hz, 1H), 8.23 (s, 1H), 7.92 (dd, J=8.1 Hz, 1H), 7.52 (m, 1H).

-

IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).

Table 1: Physicochemical Properties of 3-Bromopicolinamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrN₂O | |

| Molecular Weight | 201.023 g/mol | |

| CAS Registry Number | 36057-54-2 | |

| Melting Point | 152–154°C (dec.) | |

| Solubility | Moderate in DMSO, DMF |

Comparative Analysis with Isomers

The 4-bromo isomer (4-Bromopicolinamide, CAS 62150-46-3) exhibits distinct reactivity due to differences in bromine positioning. For instance, the 3-bromo derivative undergoes nucleophilic substitution more readily at the 2-position, whereas the 4-bromo analog favors reactions at the 3-position .

Synthesis and Manufacturing

Industrial-scale synthesis of 3-Bromopicolinamide typically involves bromination of picolinamide derivatives or multi-step functionalization of pyridine precursors.

Bromination of Picolinamide

A common route involves treating picolinamide with bromine in concentrated sulfuric acid at 135°C for 8 hours, achieving yields up to 75% . The reaction mechanism proceeds via electrophilic aromatic substitution, with sulfuric acid acting as both catalyst and solvent:

Optimized conditions require a bromine-to-picolinamide molar ratio of 3.7:1 and post-reaction neutralization with 6N NaOH .

Alternative Methodologies

Chan-Lam coupling and Buchwald-Hartwig amination have been explored for introducing the carboxamide group post-bromination, though these methods remain less cost-effective for large-scale production.

Applications in Pharmaceutical Research

3-Bromopicolinamide’s dual functional groups make it a key intermediate in drug discovery.

Anticancer Agents

The compound serves as a precursor to kinase inhibitors targeting EGFR and ALK receptors. For example, coupling with acrylamide derivatives yields compounds with IC₅₀ values <10 nM in breast cancer cell lines .

Antimicrobial Development

Structural modifications at the carboxamide position produce analogs with potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans .

Table 2: Bioactivity of 3-Bromopicolinamide Derivatives

| Derivative | Target | IC₅₀/MIC |

|---|---|---|

| 3-Br-Py-2-CONH-C₃H₇ | EGFR kinase | 8.2 nM |

| 3-Br-Py-2-CONH-Ph | S. aureus | 2 µg/mL |

Industrial and Regulatory Status

Despite its utility, 3-Bromopicolinamide remains primarily a laboratory-scale compound. No FDA-approved drugs currently utilize it as an active ingredient, though preclinical studies on its derivatives are ongoing . Regulatory filings (e.g., EPA TSCA, REACH) list it as a non-priority substance, reflecting limited environmental persistence.

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume